molecular formula C19H19N3O B2619053 (4Z)-3-methyl-1-phenyl-4-{[(2-phenylethyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one CAS No. 536725-96-9

(4Z)-3-methyl-1-phenyl-4-{[(2-phenylethyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2619053
CAS No.: 536725-96-9
M. Wt: 305.381
InChI Key: AQRUBAPSSKSDKQ-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-3-methyl-1-phenyl-4-{[(2-phenylethyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one is a chemical compound belonging to the pyrazolone class, which is recognized for its diverse biological activities. This specific derivative is of significant interest in medicinal chemistry research, particularly in the development of novel kinase inhibitors. Its molecular structure, featuring a phenylhydrazone moiety, is designed to act as a key pharmacophore, potentially enabling it to compete with ATP for binding sites on various protein kinases. Researchers are investigating this compound and its analogs for their efficacy in modulating signal transduction pathways implicated in proliferative diseases. The primary research value of this agent lies in its use as a chemical probe or a lead compound for structure-activity relationship (SAR) studies, aimed at optimizing potency and selectivity for specific kinase targets. Its mechanism of action is hypothesized to involve the interruption of phosphorylation-driven cell signaling cascades, making it a valuable tool for probing disease mechanisms in oncology and other areas of cellular pathophysiology Source: National Library of Medicine .

Properties

IUPAC Name

5-methyl-2-phenyl-4-(2-phenylethyliminomethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-15-18(14-20-13-12-16-8-4-2-5-9-16)19(23)22(21-15)17-10-6-3-7-11-17/h2-11,14,21H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSHVHZSHPDPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788342
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-methyl-1-phenyl-4-{[(2-phenylethyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one typically involves a multi-step process. One common method includes the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with 2-phenylethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent production quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(4Z)-3-methyl-1-phenyl-4-{[(2-phenylethyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halides in the presence of a base, amines in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced pyrazolone derivatives.

    Substitution: Formation of substituted pyrazolone compounds with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (4Z)-3-methyl-1-phenyl-4-{[(2-phenylethyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation and pain relief. The exact molecular pathways involved may vary depending on the specific application and target enzyme.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazolone Derivatives

The biological and chemical behavior of pyrazolone derivatives is heavily influenced by substituents on the core scaffold. Below is a comparative analysis of the target compound with four structurally related analogs (Table 1), followed by a discussion of key findings.

Table 1: Structural and Substituent Comparison of Pyrazolone Derivatives

Compound Name R1 (Position 3) R2 (Position 4) Molecular Formula Molecular Weight Reference
Target Compound 3-methyl (2-phenylethyl)amino C₂₀H₁₉N₃O 317.39 -
(4Z)-4-{[(4-Chlorophenyl)amino]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one 3-trifluoromethyl (4-chlorophenyl)amino C₁₇H₁₂ClF₃N₃O 377.75
(4Z)-4-[(2-Chloroanilino)(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one 3-methyl (2-chloroanilino)(phenyl) C₂₄H₁₈ClN₃O 399.88
(4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one 2,5-diphenyl 4-methylphenyl C₂₄H₂₀N₂O 352.43

Substituent Effects on Electronic and Steric Properties

  • Target Compound: The (2-phenylethyl)amino group at position 4 introduces a bulky, lipophilic side chain, likely enhancing membrane permeability and binding to hydrophobic targets. The 3-methyl group contributes minimal steric hindrance, allowing flexibility in molecular interactions .
  • The 4-chlorophenyl substituent may improve stability via halogen bonding .
  • Compound: The (2-chloroanilino)(phenyl) group introduces both steric bulk and electronic modulation via the chlorine atom, which could influence π-π stacking and hydrogen-bonding interactions .
  • Compound : The 4-methylphenyl substituent provides moderate hydrophobicity, while the 2,5-diphenyl configuration creates a planar aromatic system, favoring crystallinity and stacking interactions .

Crystallographic and Structural Insights

  • The target compound’s Z-configuration is conserved across analogs (e.g., ), ensuring consistent spatial orientation of substituents.
  • High-resolution X-ray data for analogs (e.g., R factor = 0.034 in ) validate the precision of SHELXL refinement methods in resolving subtle conformational differences.
  • Bulky substituents, such as (2-phenylethyl)amino, may induce torsional strain, as observed in similar structures , affecting packing efficiency in crystal lattices.

Biological Activity

The compound (4Z)-3-methyl-1-phenyl-4-{[(2-phenylethyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on cytotoxicity, antioxidant properties, and mechanisms of action based on diverse research findings.

Chemical Structure

The structure of the compound can be represented as follows:

\text{ 4Z 3 methyl 1 phenyl 4 2 phenylethyl amino methylidene}-4,5-dihydro-1H-pyrazol-5-one}

1. Cytotoxicity

Research indicates that pyrazolone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In a study evaluating substituted pyrazolones, it was found that certain derivatives showed higher toxicity (p < 0.05) in cancerous A431 cells compared to noncancerous HaCaT cells at all time points tested .
  • The compound demonstrated a biphasic hormetic effect where low concentrations increased cell viability while high concentrations reduced it significantly .

2. Antioxidant Properties

Antioxidant activity is another important aspect of the biological profile of this compound:

  • Several studies have reported that pyrazolone derivatives possess antioxidant properties, which are crucial for preventing oxidative stress-related cellular damage .
  • In particular, the compound's ability to scavenge free radicals was evaluated using various assays (ABTS, FRAP), showing promising results .

The mechanisms underlying the biological activities of pyrazolone derivatives involve multiple pathways:

  • Inhibition of Key Signaling Pathways : Some studies suggest that pyrazolone derivatives may inhibit critical signaling pathways such as PI3K/Akt and ERK 1/2, which are often implicated in cancer progression .
  • Cell Migration Inhibition : The effects on cell migration were assessed using scratch assays, revealing that specific derivatives inhibited migration in both cancerous and noncancerous cell lines .

Case Study 1: Cytotoxic Evaluation

A recent study synthesized several substituted pyrazolone derivatives and evaluated their cytotoxic effects on A431 cells. The findings indicated that one derivative (Compound 5a) could reduce cell viability by up to 80% at concentrations above 0.5 mM, highlighting its potential as an anticancer agent .

Case Study 2: Antioxidant Activity Assessment

Another investigation focused on the antioxidant properties of a series of pyrazolone compounds. The results showed that certain derivatives effectively reduced oxidative stress markers in vitro, suggesting their utility in therapeutic applications for oxidative stress-related diseases .

Comparative Data Table

The following table summarizes key findings related to the biological activity of selected pyrazolone derivatives:

CompoundCytotoxicity (A431)Antioxidant ActivityMechanism of Action
Compound 5a80% viability reduction at >0.5 mMHighInhibits PI3K/Akt signaling
Compound 6Moderate toxicityModerateScavenges free radicals
Compound 7Low toxicityHighInhibits cell migration

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (4Z)-3-methyl-1-phenyl-4-{[(2-phenylethyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of a pyrazolone precursor with a substituted amine. Key steps include:
  • Precursor preparation : 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one is synthesized via cyclization of hydrazine derivatives with β-keto esters .
  • Aminomethylenation : Reacting the pyrazolone with 2-phenylethylamine under reflux conditions in ethanol or DMF, with pH adjustments to stabilize the enamine intermediate .
  • Optimization : Temperature (70–90°C), solvent polarity (DMF enhances yield), and reaction time (6–12 hours) are critical. Catalysts like acetic acid may improve regioselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm the Z-configuration of the aminomethylene group (δ 8.2–8.5 ppm for the imine proton) and absence of tautomeric impurities .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect byproducts from incomplete condensation .
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]+) and fragmentation patterns matching computational simulations .

Advanced Research Questions

Q. How can reaction mechanisms for key transformations (e.g., aminomethylenation) be experimentally validated?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to identify intermediates (e.g., enol tautomers) and rate-determining steps .
  • Isotopic Labeling : Use 15N-labeled amines to trace nitrogen incorporation into the pyrazolone ring, confirming the proposed mechanism .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states and activation energies, corroborated by experimental kinetics .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazolone derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets across studies, focusing on variables like assay conditions (pH, cell lines) and purity thresholds .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substitutions (e.g., replacing phenyl with fluorophenyl) to isolate bioactivity contributors .
  • Targeted Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities against hypothesized targets (e.g., COX-2) .

Q. How can molecular docking predict potential biological targets for this compound?

  • Methodological Answer :
  • Protein Selection : Prioritize targets with known pyrazolone interactions (e.g., kinases, inflammatory enzymes) using databases like PDB or ChEMBL .
  • Docking Workflow :

Prepare the ligand (optimize geometry at B3LYP/6-31G* level).

Grid generation around the active site (AutoDock Vina).

Score poses using MM/GBSA to rank binding energies .

  • Validation : Compare docking results with experimental IC50 values from enzyme inhibition assays .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating this compound’s anti-inflammatory potential?

  • Methodological Answer :
  • COX-1/COX-2 Inhibition : Use colorimetric assays (Cayman Chemical) with IC50 determination via nonlinear regression .
  • Cytokine Profiling : Treat LPS-stimulated macrophages and quantify TNF-α/IL-6 via ELISA .
  • Controls : Include indomethacin (COX inhibitor) and validate cell viability with MTT assays .

Q. How can crystallography elucidate the compound’s solid-state conformation and stability?

  • Methodological Answer :
  • Single-Crystal Growth : Slow evaporation from ethanol/DMF (1:1) at 4°C .
  • X-ray Diffraction : Resolve Z-configuration and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the pyrazolone ring) .
  • Thermal Analysis : TGA/DSC correlate crystallographic data with thermal stability (decomposition >200°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.